2-(2-Methoxybenzene-1-sulfonyl)aniline
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Overview
Description
Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.317 g/mol . This compound is characterized by the presence of a benzenamine group substituted with a 2-methoxyphenylsulfonyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- typically involves the reaction of benzenamine with 2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-[(3-methoxyphenyl)sulfonyl]-: Similar structure but with the methoxy group in a different position.
Benzenamine, 4-[2-(4-methoxyphenyl)-5-oxazolyl]-: Contains an additional oxazole ring.
Uniqueness
Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- is unique due to the specific positioning of the methoxy and sulfonyl groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological properties compared to its analogs .
Properties
CAS No. |
61174-30-9 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-11-7-3-5-9-13(11)18(15,16)12-8-4-2-6-10(12)14/h2-9H,14H2,1H3 |
InChI Key |
WLDUEDNNIOMXEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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